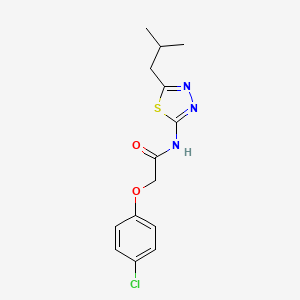![molecular formula C13H14N2O3S2 B5844196 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5844196.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action for N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity may lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease the expression of pro-inflammatory cytokines. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is its potential as a targeted therapy for cancer. Because it specifically targets CAIX, which is overexpressed in many types of cancer cells, it may have fewer side effects than traditional chemotherapy drugs. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have low toxicity in normal cells, which is a significant advantage for lab experiments.
One limitation of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more effective methods for administering N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in vivo. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. Finally, there is potential for the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide analogs with improved solubility and potency.
Synthesemethoden
The synthesis method for N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with N,N-dimethyl-4-aminobenzenesulfonyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-15(2)20(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-19-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRHRCVFEKEDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

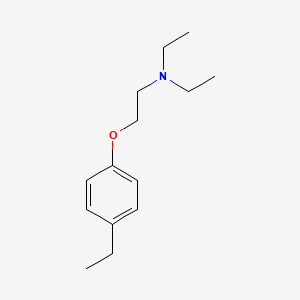
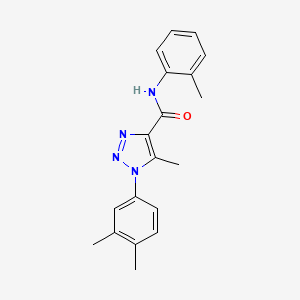
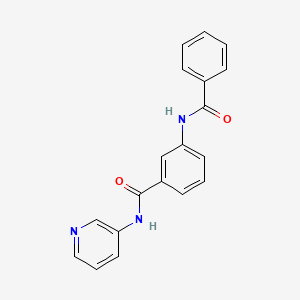
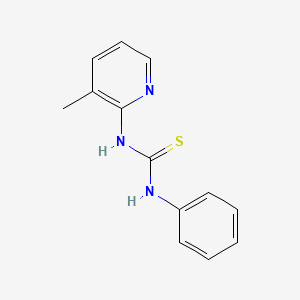
![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
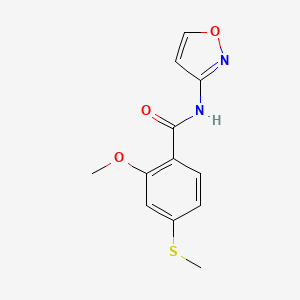
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)

![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
